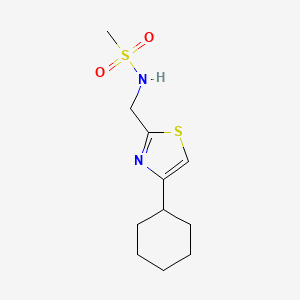

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c1-17(14,15)12-7-11-13-10(8-16-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUDZKVATZSDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NC(=CS1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Cyclohexyl Substitution: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide and related sulfonamide derivatives:

Key Observations:

- Thiazole vs. Imidazole/Benzimidazole: The thiazole ring in the target compound differs from imidazole (in ) and benzimidazole () by replacing one nitrogen with sulfur.

- Cyclohexyl Substitution: The bulky cyclohexyl group in the target compound increases lipophilicity compared to smaller substituents like methyl or chloro groups in and . This may enhance membrane permeability but reduce aqueous solubility .

- Linker Variations: The methylene linker in the target compound is shorter and less flexible than the butanamide linker in , which could restrict conformational freedom and influence target selectivity .

Physicochemical Properties

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Overview of the Compound

- Chemical Formula : C11H18N2O2S2

- Molecular Weight : 274.4 g/mol

- CAS Number : 2034335-79-8

This compound belongs to the thiazole family and is characterized by a unique structure that includes a thiazole ring, a cyclohexyl group, and a methanesulfonamide moiety. These structural features are believed to contribute to its diverse biological activities.

Target of Action

This compound likely interacts with various biological targets, influencing multiple cellular processes. Thiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions.

Mode of Action

The compound may exert its effects through several mechanisms:

- Antioxidant Activity : Neutralizing free radicals, which can prevent oxidative stress.

- Anti-inflammatory Effects : Inhibiting pathways involved in inflammation.

- Antimicrobial Properties : Disrupting microbial cell function or metabolism.

Biochemical Pathways

Research indicates that this compound may affect various biochemical pathways, including:

- Cell Cycle Regulation : Potentially influencing cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death in damaged or diseased cells.

Biological Activities

The compound has shown promise in several areas of biological activity:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage. |

| Analgesic | Reduces pain perception through central and peripheral mechanisms. |

| Anti-inflammatory | Decreases inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antifungal | Effective against certain fungal pathogens. |

| Antiviral | May inhibit viral replication in vitro. |

| Diuretic | Promotes urine production, aiding in fluid regulation. |

| Neuroprotective | Protects neurons from injury or degeneration. |

| Antitumor | Shows potential cytotoxic effects on cancer cells in preliminary studies. |

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting potent antibacterial activity.

-

Cancer Cell Proliferation Inhibition :

- In vitro assays on human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

-

Neuroprotective Effects in Animal Models :

- Animal studies indicated that administration of the compound could reduce neuroinflammation and protect against cognitive decline in models of neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for N-((4-cyclohexylthiazol-2-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves reacting 4-cyclohexylthiazol-2-ylamine with methanesulfonyl chloride under basic conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.

- Temperature Control : Initiate the reaction at 0–5°C to minimize side reactions, then warm to room temperature.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Monitoring : Track progress via TLC (Rf ≈ 0.3 in 1:3 ethyl acetate/hexane).

This method is adapted from analogous sulfonamide-thiazole syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Prioritize the following techniques:

- ¹H/¹³C NMR : Identify thiazole protons (δ 6.8–7.5 ppm) and sulfonamide methyl groups (δ 3.0–3.2 ppm). The sulfonamide sulfur-connected carbon appears near 40 ppm .

- HRMS : Confirm molecular ion peaks (e.g., calculated mass ±5 ppm).

- X-ray Crystallography : Resolve spatial arrangements, such as the cyclohexyl group's chair conformation and sulfonamide torsion angles (θ ≈ 75–85°) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound against biological targets?

- Methodological Answer : A three-phase SAR strategy is recommended:

Q. Synthetic Modifications :

- Vary cyclohexyl substituents (e.g., fluorination, hydroxylation).

- Modify the sulfonamide group (e.g., N-alkylation).

Q. Biological Screening :

- Conduct enzyme inhibition assays (IC50 determination) and cellular viability tests (EC50).

Q. Computational Validation :

Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer : Follow this protocol:

Verify Compound Integrity : Ensure purity (>95% by HPLC) and structural consistency (NMR vs. reference).

Q. Re-evaluate Computational Models :

- Adjust protonation states to match assay pH (e.g., pH 7.4 for physiological conditions).

- Compare docking results across multiple force fields (AMBER vs. CHARMM).

Q. Biophysical Validation :

Q. Which computational methods reliably predict the compound’s pharmacokinetic properties?

- Methodological Answer : A tiered validation framework is critical:

| Property | Computational Method | Experimental Validation |

|---|---|---|

| LogP | DFT/COSMO-RS | Shake-flask HPLC (r² >0.85) |

| Metabolic Stability | CYP450 docking | Microsomal incubation (t1/2) |

| Membrane Permeability | PAMPA-MD simulations | Caco-2 cell monolayer assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.